molecular formula C9H16O2 B6218435 {4-methoxybicyclo[2.2.1]heptan-1-yl}methanol CAS No. 2751620-82-1

{4-methoxybicyclo[2.2.1]heptan-1-yl}methanol

Cat. No.: B6218435
CAS No.: 2751620-82-1
M. Wt: 156.2
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Description

{4-methoxybicyclo[2.2.1]heptan-1-yl}methanol is a bicyclic compound with a methanol group attached to the first carbon of the heptane ring and a methoxy group attached to the fourth carbon. This compound is known for its unique structure, which imparts specific chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-methoxybicyclo[2.2.1]heptan-1-yl}methanol typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. The reaction between a furan and an olefinic or acetylenic dienophile can produce the desired bicyclic structure . The reaction conditions often include the use of a solvent such as toluene and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

{4-methoxybicyclo[2.2.1]heptan-1-yl}methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions include carboxylic acids, aldehydes, and various substituted derivatives, depending on the specific reaction and conditions used.

Scientific Research Applications

{4-methoxybicyclo[2.2.1]heptan-1-yl}methanol has several applications in scientific research:

Mechanism of Action

The mechanism by which {4-methoxybicyclo[2.2.1]heptan-1-yl}methanol exerts its effects involves its interaction with specific molecular targets. The methanol and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The bicyclic structure provides rigidity and specific spatial orientation, which can affect how the compound interacts with enzymes, receptors, and other biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{4-methoxybicyclo[2.2.1]heptan-1-yl}methanol is unique due to its specific combination of functional groups and bicyclic structure. This combination imparts distinct chemical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

2751620-82-1

Molecular Formula

C9H16O2

Molecular Weight

156.2

Purity

95

Origin of Product

United States

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